![molecular formula C10H14O B14634576 6-Propylbicyclo[3.2.0]hept-6-en-2-one CAS No. 54396-48-4](/img/structure/B14634576.png)
6-Propylbicyclo[3.2.0]hept-6-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propylbicyclo[3.2.0]hept-6-en-2-one is a bicyclic organic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its bicyclo[3.2.0]heptane framework, which includes a propyl group at the 6-position and a ketone functional group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylbicyclo[3.2.0]hept-6-en-2-one can be achieved through several methods. One common approach involves the chemoenzymatic resolution of racemic mixtures. For instance, the enzymatic resolution of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase has been reported to yield both enantiomers of the compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods are preferred due to their efficiency and ability to produce the compound in high purity and yield. The use of lipases from various sources, such as porcine pancreas and Candida cylindracea, has been explored to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Propylbicyclo[3.2.0]hept-6-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6-Propylbicyclo[3.2.0]hept-6-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-Propylbicyclo[3.2.0]hept-6-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, where it can act as an inhibitor or substrate. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
6-Propylbicyclo[3.2.0]hept-6-en-2-one can be compared with other bicyclic compounds such as bicyclo[3.2.0]hept-2-en-6-one and bicyclo[3.2.0]heptane. While these compounds share a similar core structure, the presence of different functional groups and substituents can significantly alter their chemical properties and reactivity. For instance, the propyl group in this compound provides unique steric and electronic effects that distinguish it from its analogs .
Propriétés
Numéro CAS |
54396-48-4 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
6-propylbicyclo[3.2.0]hept-6-en-2-one |
InChI |
InChI=1S/C10H14O/c1-2-3-7-6-9-8(7)4-5-10(9)11/h6,8-9H,2-5H2,1H3 |
Clé InChI |
RVKLOKWWMCCXLT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2C1CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
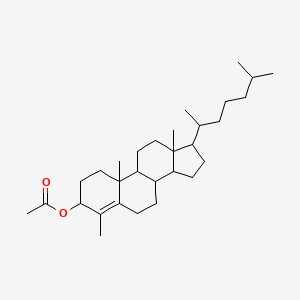
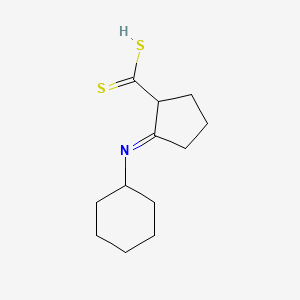
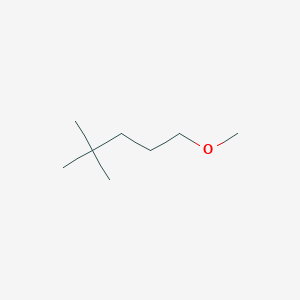
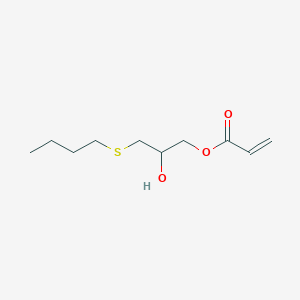
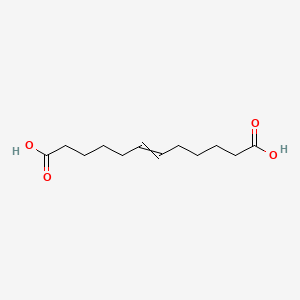

![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)
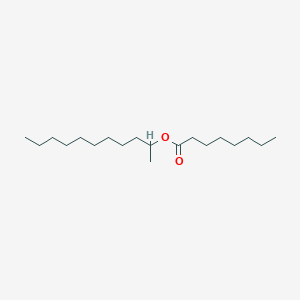



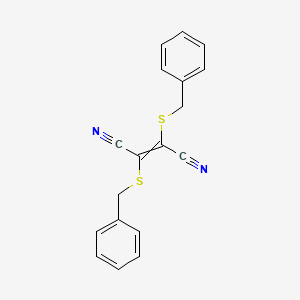
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
